molecular formula C14H12O5 B14649924 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- CAS No. 50639-52-6

7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)-

Cat. No.: B14649924
CAS No.: 50639-52-6
M. Wt: 260.24 g/mol
InChI Key: ADISAXBOSWJNRL-UHFFFAOYSA-N
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Description

7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the furocoumarin core through cyclization reactions, followed by the introduction of methoxy and methoxymethyl groups via methylation reactions. Common reagents used in these reactions include methanol, methyl iodide, and strong bases like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as skin disorders and cancer.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, leading to changes in cellular processes. For example, its interaction with DNA can result in the formation of cross-links, inhibiting DNA replication and transcription, which is a mechanism often exploited in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Bergapten (5-Methoxypsoralen): Known for its use in phototherapy for skin disorders.

    Imperatorin: Exhibits various biological activities, including anti-inflammatory and anticancer properties.

    Heraclenin: Studied for its potential therapeutic effects and chemical properties.

Uniqueness

7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

50639-52-6

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

9-methoxy-4-(methoxymethyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C14H12O5/c1-16-7-10-8-3-4-11(15)19-13(8)14(17-2)12-9(10)5-6-18-12/h3-6H,7H2,1-2H3

InChI Key

ADISAXBOSWJNRL-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC

Origin of Product

United States

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